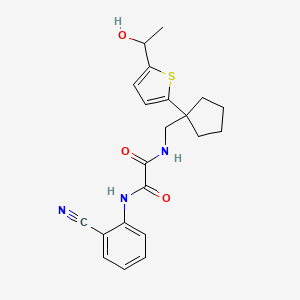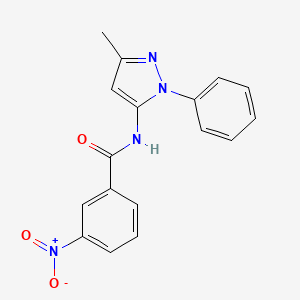
6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane (6-BMT-TfBD) is a compound belonging to the class of organic compounds known as bromomethylbenzodioxanes. It is a colorless, odorless, crystalline solid that is soluble in water and organic solvents. 6-BMT-TfBD is used in a variety of scientific research applications, such as organic synthesis, drug delivery, and biomedical imaging. In addition, 6-BMT-TfBD has been shown to have biochemical and physiological effects on cells and organisms. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 6-BMT-TfBD.
Wissenschaftliche Forschungsanwendungen
Polymer Science and Synthesis
Multifunctional ATRP Initiators : "6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane" and related compounds have been utilized as multifunctional initiators in the synthesis of complex polymer architectures. For instance, tetrakis bromomethyl benzene, a related compound, was used as a tetrafunctional initiator for the synthesis of four-armed star polymers via atom transfer radical polymerization (ATRP), achieving low polydispersities and molecular weights in agreement with theoretical values. This approach has paved the way for the synthesis of various graft copolymers with specific structural features (Moschogianni, Pispas, & Hadjichristidis, 2001).
Organic Chemistry and Material Science
Photolabile Protecting Groups : Derivatives of "6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane" have been investigated for their potential as photolabile protecting groups for aldehydes and ketones. This research highlights the development of novel photoremovable protecting groups that can be activated under physiological conditions, demonstrating the compound's utility in synthetic organic chemistry and potential applications in drug delivery systems (Lu et al., 2003).
Electrophilic Substitution Reactions
Reactivity Under Electrophilic Conditions : Studies on benzodioxane derivatives, such as "6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane," have explored their behavior under electrophilic substitution reaction conditions. These investigations provide insights into the reactivity patterns of these compounds, which are crucial for designing synthetic strategies in organic chemistry. The findings illustrate the concerted orientation of substituents and the influence of steric and electronic factors on the reactivity of benzodioxane derivatives (Mochalov, Atanov, & Zefirov, 1998).
Environmental Stability and Reaction Mechanisms
Stability and Reactivity : Research on "6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane" and similar compounds has also focused on their stability and reactivity profiles. For instance, the study of 2-bromo-3,4,5,6-tetrafluorophenyllithium, a compound with structural similarities, provides valuable data on the stability, benzyne formation, and reactions with various reagents. These insights are significant for understanding the fundamental reactivity principles of halogenated and fluorinated organic compounds, which can inform the development of new synthetic methods and materials (Tamborski & Soloski, 1967).
Wirkmechanismus
Target of Action
Brominated compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom in the bromomethyl group acts as a leaving group, allowing the formation of new carbon-carbon bonds .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the bromine atom in the bromomethyl group of 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane would be replaced by an organoboron reagent . This reaction is facilitated by a palladium catalyst, which mediates the transmetalation process . The result is the formation of a new carbon-carbon bond, effectively linking two organic fragments .
Biochemical Pathways
It’s worth noting that brominated compounds can participate in various biochemical reactions, depending on their structure and the biological context .
Result of Action
The molecular and cellular effects of 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane would depend on its specific targets and mode of action. In the context of organic synthesis, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the compound’s stability could be affected by factors such as pH, temperature, and exposure to light or oxygen.
Eigenschaften
IUPAC Name |
6-(bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c10-4-5-1-2-6-7(3-5)16-9(13,14)8(11,12)15-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANHPMCZAXHPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)OC(C(O2)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

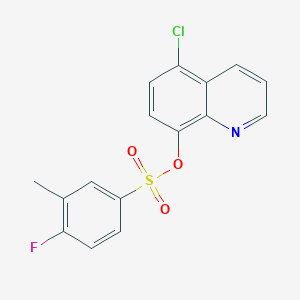
![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)
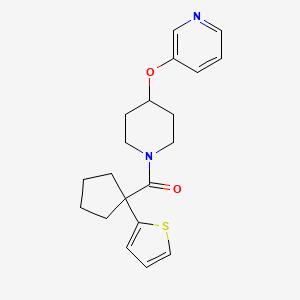
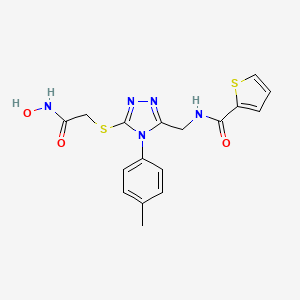
![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)
![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)
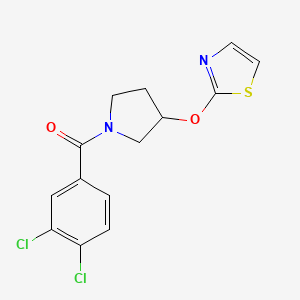
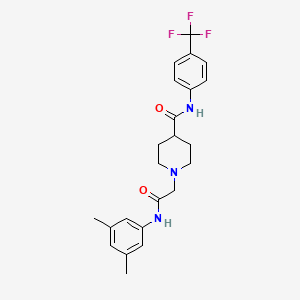
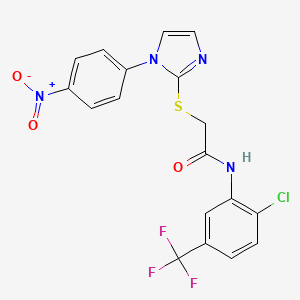
![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)
